Propanoyl chloride, 3-[(trifluoroacetyl)amino]-
Overview
Description
Propanoyl chloride, also known as propionyl chloride, is an organic compound with the formula CH3CH2C(O)Cl . It is the acyl chloride derivative of propionic acid . It is a colorless, corrosive, volatile liquid . It is used as a reagent for organic synthesis .
Synthesis Analysis
Propionyl chloride is industrially produced by chlorination of propionic acid with phosgene . The reaction can be represented as follows: CH3CH2CO2H + COCl2 → CH3CH2COCl + HCl + CO2 .Molecular Structure Analysis
The molecular formula of propanoyl chloride is C3H5ClO . The IUPAC Standard InChI is InChI=1S/C3H5ClO/c1-2-3(4)5/h2H2,1H3 .Chemical Reactions Analysis
Propanoyl chloride undergoes the characteristic reactions of acyl chlorides . It can be used to synthesize fentanyl .Physical And Chemical Properties Analysis
Propanoyl chloride is a colorless, corrosive, volatile liquid . It has a molecular weight of 92.524 . The density of propanoyl chloride is 1.0646 g/cm3 . It has a melting point of -94 °C and a boiling point of 80 °C .Scientific Research Applications
1. Synthesis and Characterization
3-(Trifluoroacetyl)amino] propanoyl chloride has been utilized in various chemical synthesis and characterization processes. For example, it has been used in the synthesis of fluconazole, a significant antifungal medication, via a series of chemical reactions involving its amino precursor (Livni et al., 1992). Additionally, its potential utility as an analytical tool in /sup 19/F NMR reagent to characterize alcohols, phenols, thiols, and primary and secondary amines is significant (Sleevi et al., 1979)
2. Peptide Coupling and Protection
In peptide chemistry, this compound plays a crucial role. It has been used for peptide coupling reactions with virtually complete preservation of stereochemistry, enabling the generation of N-trifluoroacetyl-protected amino acid chlorides with high purity and stereochemical integrity (Jass et al., 2003).
3. Application in Biosensor Technology
It also finds application in the field of biosensor technology. For instance, a study describes the design and synthesis of a compound capable of forming functionalizable monolayers on hydroxylated surfaces for use in biosensing applications. This showcases its potential in creating platforms for biological detection and analysis (De La Franier et al., 2017).
4. Synthesis of Amino Acid Derivatives
Moreover, 3-[(Trifluoroacetyl)amino] propanoyl chloride is instrumental in the synthesis of amino acid derivatives. It has been applied in the synthesis of various N(O,S) acyl alkyl esters of amino acids, which are essential in peptide and protein chemistry (Gamerith, 1983).
Mechanism of Action
Mode of Action
The compound interacts with its targets through a nucleophilic addition / elimination reaction . This involves a nucleophilic attack on the fairly positive carbon atom by the lone pair on the nitrogen atom in the ethylamine . The elimination stage happens in two steps: the carbon-oxygen double bond reforms and a chloride ion is pushed off, followed by removal of a hydrogen ion from the nitrogen .
Biochemical Pathways
The compound affects the acylation reactions in biochemical pathways . Acylation is a process where an acyl group is introduced into a molecule. The reactions of acyl chlorides with primary amines, such as in the case of this compound, are a key part of these pathways .
Result of Action
The result of the compound’s action is the formation of N-substituted amides and ammonium chloride . These products are formed due to the reaction between the compound and amines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(2,2,2-trifluoroacetyl)amino]propanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF3NO2/c6-3(11)1-2-10-4(12)5(7,8)9/h1-2H2,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEFNIBAECYMBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)C(F)(F)F)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559029 | |
Record name | N-(Trifluoroacetyl)-beta-alanyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87639-76-7 | |
Record name | N-(Trifluoroacetyl)-beta-alanyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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